molecular formula C25H22N4O B2464312 1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea CAS No. 2034473-14-6

1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea

Cat. No. B2464312
CAS RN: 2034473-14-6
M. Wt: 394.478
InChI Key: HZSYTBKGVSNCBA-UHFFFAOYSA-N
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Description

The compound “1-([2,3’-Bipyridin]-5-ylmethyl)-3-benzhydrylurea” appears to contain a bipyridine moiety and a benzhydryl group attached to a urea functionality. Bipyridines are aromatic compounds containing two pyridine rings . Benzhydryl groups consist of two phenyl rings attached to a central carbon atom. Urea is a functional group consisting of a carbonyl group flanked by two amine groups.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the urea group through a reaction of an isocyanate with an amine . The bipyridine and benzhydryl groups could be introduced through various methods depending on the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the bipyridine, benzhydryl, and urea groups. The bipyridine moiety could potentially participate in coordination chemistry, acting as a bidentate ligand .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bipyridine and benzhydryl groups, as well as the urea functionality. The bipyridine moiety, for example, could potentially coordinate to metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents. In general, bipyridines tend to be crystalline solids with relatively high melting points .

Scientific Research Applications

  • Oxidation of α-Hydroxy Acids : A study by Yano et al. (1993) demonstrates that compounds with bipyridin moieties, similar to "1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea", are capable of oxidizing α-hydroxy acids to α-keto acids in the presence of Zn2+ and a base. This is an example of a D-lactate dehydrogenase model, highlighting the compound's potential in biochemical applications (Yano et al., 1993).

  • Broadband Nonlinear Absorption : Sun et al. (2010) synthesized and characterized a platinum 2,2'-bipyridine complex with nonlinear absorption characteristics. These types of compounds, related to "this compound", have significant applications in materials science, particularly in photophysical properties and absorption spectroscopy (Sun et al., 2010).

  • Self-Assembly Dynamics in Synthesis : Wakabayashi et al. (2022) reported on the synthesis of a bipyridine compound using a flow microreactor. Their findings demonstrate the compound's dynamic nature, as confirmed by solvent- and concentration-dependent experiments. This research indicates the potential of bipyridine derivatives in creating dynamically complex chemical structures (Wakabayashi et al., 2022).

  • Coordination Chemistry and Photocatalysis : Gholamkhass et al. (2005) studied the electrochemical, spectroscopic, and photocatalytic properties of Ru(II)-Re(I) binuclear complexes linked by bridging ligands related to bipyridine structures. This research is indicative of the application of bipyridine derivatives in the field of photocatalysis, especially in CO2 reduction (Gholamkhass et al., 2005).

  • Sensing Hazardous Environmental Contaminants : Kan and Wen (2017) developed a coordination polymer that acts as a dual functional fluorescent sensor for detecting nitrobenzene and dichromate anions. This highlights the potential use of bipyridine-based coordination polymers in environmental monitoring and hazard detection (Kan & Wen, 2017).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially find use in areas such as coordination chemistry, catalysis, or material science .

properties

IUPAC Name

1-benzhydryl-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c30-25(28-17-19-13-14-23(27-16-19)22-12-7-15-26-18-22)29-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-16,18,24H,17H2,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSYTBKGVSNCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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